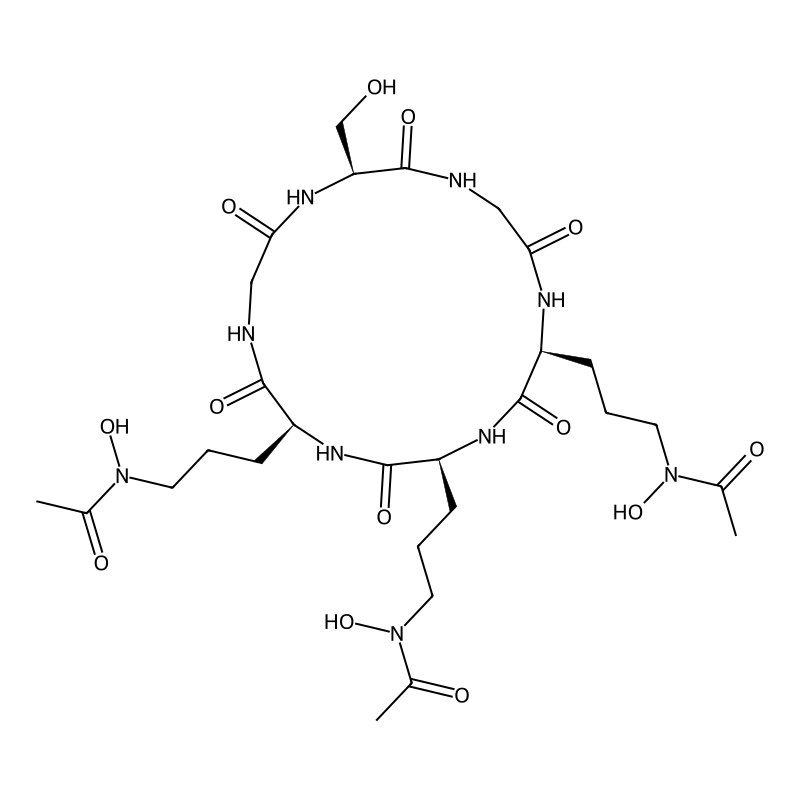

Desferri-ferricrocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Desferri-ferricrocin is a cyclic hexapeptide siderophore primarily produced by fungi, particularly Aspergillus species. It serves as an iron-chelating compound, facilitating the transport and storage of iron in environments where this essential nutrient is limited. Structurally, desferri-ferricrocin is characterized by three hydroxamate groups that act as primary coordination sites for metal ions, particularly iron(III) and other divalent and trivalent metals such as copper(II) and zinc(II) . The cyclic nature of its structure enhances its stability and solubility in aqueous solutions, making it effective in biological systems.

In biological contexts, desferri-ferricrocin plays a crucial role in iron acquisition for fungi. It is synthesized under iron-limited conditions and acts to sequester iron from the environment. This ability is vital for fungal growth and virulence, particularly in pathogenic species where iron availability can dictate survival and proliferation . Additionally, desferri-ferricrocin has been implicated in oxidative stress resistance and cellular signaling pathways related to iron metabolism .

The biosynthesis of desferri-ferricrocin involves non-ribosomal peptide synthetases (NRPS), which catalyze the assembly of its constituent amino acids into a cyclic structure. The process begins with the hydroxylation of ornithine, leading to the formation of hydroxamate groups essential for iron binding . The specific NRPS responsible for this synthesis has been characterized, revealing a unique nonlinear domain organization that allows for the production of both desferri-ferricrocin and its structural variants .

In laboratory settings, desferri-ferricrocin can be synthesized through chemical methods involving the coupling of appropriate amino acids followed by cyclization reactions to form the cyclic hexapeptide structure .

Desferri-ferricrocin's primary application lies in its role as a siderophore in microbiological research and biotechnology. Its capacity to bind iron makes it useful in studies related to microbial pathogenesis, especially in understanding how pathogens acquire iron from host organisms. Moreover, it has potential applications in agriculture as a biostimulant to enhance plant growth by improving iron availability in soils deficient in this nutrient. Additionally, its metal-binding properties are being explored for potential use in medical applications related to metal detoxification or delivery systems for therapeutic agents .

Research on desferri-ferricrocin has highlighted its interactions with various metal ions and other biological molecules. Studies have shown that desferri-ferricrocin can form heteronuclear complexes that involve both trivalent and divalent metals, which may influence its biological activity and stability . Interaction studies using spectroscopic techniques have provided insights into the binding affinities and coordination geometries of these complexes, revealing how desferri-ferricrocin adapts its structure to accommodate different metal ions .

Desferri-ferricrocin belongs to a broader class of siderophores known as ferrichromes. Other notable compounds include:

- Ferricrocin: The iron-loaded form of desferri-ferricrocin; it serves similar functions but contains ferric ion.

- Fusarinine C: Another hexapeptide siderophore produced by fungi; it has a different amino acid composition but shares similar metal-binding properties.

- Coprogen: A hydroxamate-type siderophore that also facilitates iron transport but has distinct structural features compared to desferri-ferricrocin.

| Compound | Structure Type | Key Features |

|---|---|---|

| Desferri-ferricrocin | Cyclic hexapeptide | Three hydroxamates; binds multiple metals |

| Ferricrocin | Cyclic hexapeptide | Iron-loaded version; critical for iron storage |

| Fusarinine C | Cyclic hexapeptide | Different amino acid composition; similar function |

| Coprogen | Hydroxamate-type | Distinct structure; effective iron chelator |

Desferri-ferricrocin's unique cyclic structure and specific binding capabilities distinguish it from these similar compounds, making it particularly effective in specific biological contexts related to fungal metabolism and virulence .

Desferri-ferricrocin is a cyclic hexapeptide siderophore that plays a crucial role in iron acquisition and storage in various fungal species [1]. This iron-free form of ferricrocin consists of three N5-acetyl-N5-hydroxy-L-ornithine (L-AHO) residues that provide the iron-chelating hydroxamate groups, along with two glycine residues and one L-serine residue forming the peptide backbone [2]. The biosynthesis of desferri-ferricrocin involves a complex enzymatic machinery and is tightly regulated in response to environmental conditions, particularly iron availability and oxidative stress [3].

Non-ribosomal Peptide Synthetase (NRPS)-mediated Assembly

Desferri-ferricrocin is synthesized by a non-ribosomal peptide synthetase (NRPS) system, which operates independently of the ribosomal translation machinery [4]. Unlike ribosomal peptide synthesis, NRPS systems utilize specialized multi-domain enzymes that activate, modify, and connect amino acid substrates through a thiotemplate mechanism [5]. The NRPS responsible for desferri-ferricrocin biosynthesis contains multiple catalytic domains organized in modules, each responsible for the incorporation of specific amino acid substrates into the growing peptide chain [6].

Role of SidC in Cyclic Hexapeptide Formation

The SidC enzyme is the primary NRPS responsible for the assembly of desferri-ferricrocin in fungi such as Aspergillus nidulans [7]. SidC exhibits a complex domain organization consisting of 13 domains arranged in a nonlinear fashion, which enables the formation of the cyclic hexapeptide structure of desferri-ferricrocin [8]. The domain architecture of SidC includes three adenylation domains (A1, A2, A3), six thiolation domains (T1-T5, plus the terminal T domain), and six condensation domains (C2-C5, plus the terminal condensation domain) [9].

Table 1: SidC Domain Organization and Functions

| Domain | Function |

|---|---|

| A1 | Adenylation domain - activates L-serine |

| T1 | Thiolation domain - holds L-serine |

| C2 | Condensation domain - forms peptide bond between L-serine and glycine |

| A2 | Adenylation domain - activates glycine and catalyzes poly-amide bond formation |

| T2 | Thiolation domain - holds glycine and peptide intermediates |

| C3 | Condensation domain - chain-length gatekeeper, condenses tripeptide with L-AHO |

| A3 | Adenylation domain - activates L-AHO, loads T3, T4, and T5 domains |

| T3 | Thiolation domain - holds L-AHO |

| C4 | Condensation domain - condenses L-AHO units |

| T4 | Thiolation domain - holds L-AHO |

| C5 | Condensation domain - condenses L-AHO units |

| T5 | Thiolation domain - holds L-AHO |

| CT | Terminal condensation domain - catalyzes cyclization and product release |

The biosynthesis of desferri-ferricrocin by SidC follows a nonlinear assembly process that involves several unusual features [10]. The process begins with the activation of L-serine by the A1 domain and its loading onto the T1 domain [11]. Simultaneously, the A2 domain activates glycine and loads it onto the T2 domain [12]. The C2 domain then catalyzes the formation of a peptide bond between L-serine and glycine, resulting in a dipeptide intermediate attached to the T2 domain [13].

A unique feature of SidC is the ability of its A2 domain to catalyze non-canonical poly-amide bond formation, adding a second glycine residue to the dipeptide to form a tripeptide (Gly-L-Ser-Gly) attached to the T2 domain [14]. This tripeptide serves as the backbone of desferri-ferricrocin [15].

The A3 domain of SidC activates L-AHO and exhibits the remarkable ability to load this substrate onto three different thiolation domains: T3, T4, and T5 [16]. This inter-modular loading is essential for incorporating the three L-AHO residues required for iron chelation in the final siderophore structure [17]. The C3 domain acts as a chain-length gatekeeper, ensuring that only the correct tripeptide intermediate is condensed with the first L-AHO unit [18].

The final steps of desferri-ferricrocin biosynthesis involve the sequential condensation of the three L-AHO units with the tripeptide backbone, followed by cyclization and release of the completed hexapeptide by the terminal condensation domain (CT) [19]. This cyclization creates the characteristic ring structure of desferri-ferricrocin, which is essential for its iron-chelating function [20].

Substrate Specificity of Adenylation Domains

The adenylation domains of SidC play a crucial role in determining the amino acid composition of desferri-ferricrocin by selectively activating specific substrates [21]. Each adenylation domain in SidC exhibits distinct substrate preferences that contribute to the precise assembly of the siderophore [22].

Table 2: SidC Adenylation Domain Substrate Specificity

| Adenylation Domain | Preferred Substrate | Secondary Substrate | Special Function |

|---|---|---|---|

| A1 | L-serine | L-alanine | None |

| A2 | Glycine | None detected | Poly-amide bond formation |

| A3 | L-AHO (N5-acetyl-N5-hydroxy-L-ornithine) | None detected | Inter-modular loading (T3, T4, T5) |

The A1 domain of SidC primarily activates L-serine, although it shows some activity toward L-alanine as a secondary substrate [23]. This specificity ensures the incorporation of L-serine into the peptide backbone of desferri-ferricrocin, distinguishing it from related siderophores like ferrichrome, which contains only glycine residues in its backbone [24].

The A2 domain exhibits high specificity for glycine and possesses the unusual ability to catalyze poly-amide bond formation [25]. This domain not only activates glycine and loads it onto the T2 domain but also mediates the addition of a second glycine residue to form the tripeptide backbone [26]. The A2 domain's substrate specificity and catalytic versatility are essential for generating the correct peptide sequence in desferri-ferricrocin [27].

The A3 domain is highly specific for L-AHO, the hydroxamate-containing amino acid that provides the iron-chelating groups in desferri-ferricrocin [28]. This domain exhibits no detectable activity toward other amino acids, ensuring the selective incorporation of L-AHO into the siderophore structure [29]. The A3 domain's ability to load L-AHO onto multiple thiolation domains (T3, T4, and T5) is a unique feature that enables the efficient incorporation of three L-AHO residues into the final product [30].

The substrate specificity of these adenylation domains is determined by specific amino acid residues within their active sites [31]. In bacterial NRPS systems, a "specificity-conferring code" consisting of 8-10 amino acid residues has been identified that determines substrate recognition [32]. However, fungal adenylation domains like those in SidC show greater sequence diversity, making their specificity more challenging to predict based on sequence alone.

Transcriptional Regulation by Iron Availability (SreA-dependent Pathways)

The biosynthesis of desferri-ferricrocin is tightly regulated in response to iron availability, with transcriptional control mechanisms ensuring appropriate production under different environmental conditions [3]. A key regulator in this process is SreA, a GATA-type transcription factor that mediates iron-dependent repression of siderophore biosynthesis genes [31].

Table 3: Iron Regulation of Ferricrocin Biosynthesis

| Condition | SidC Expression | Ferricrocin Production | Regulatory Mechanism |

|---|---|---|---|

| Iron-replete | Repressed | Low (5% of total iron) | SreA-mediated repression |

| Iron starvation | Derepressed | Upregulated (desferri-ferricrocin) | SreA derepression |

| Intracellular iron excess | Upregulated | Upregulated (up to 64% of total iron) | Transcriptional upregulation of sidC |

| Oxidative stress | Upregulated | Upregulated | Transcriptional upregulation of sidC |

Under iron-replete conditions, SreA binds to specific GATA sequences in the promoter regions of siderophore biosynthesis genes, including sidC, and represses their transcription [4]. This repression ensures that desferri-ferricrocin production is minimized when iron is abundant, preventing unnecessary energy expenditure and potential iron overload [3]. During this state, ferricrocin (the iron-bound form) constitutes only about 5% of the total iron content in the cell [1].

When iron becomes limiting, SreA is inactivated, leading to derepression of sidC and other genes involved in siderophore biosynthesis [4]. This results in increased production of desferri-ferricrocin, which can then capture iron from the environment [3]. The accumulation of desferri-ferricrocin during iron starvation represents a proactive strategy to prevent iron toxicity once iron becomes available again [1].

Interestingly, intracellular iron excess also triggers upregulation of sidC expression, leading to increased ferricrocin production [3]. This response can be induced by either a shift from iron-depleted to high-iron conditions or deregulation of iron uptake mechanisms [1]. Under these conditions, ferricrocin can sequester up to 64% of the total cellular iron, protecting the cell from iron-induced oxidative damage [3].

The SreA-dependent regulation of desferri-ferricrocin biosynthesis involves complex interactions with other transcription factors [31]. For example, in Aspergillus fumigatus, SreA cooperates with the transcription factors SrbA and AtrR to regulate iron acquisition genes [31]. These interactions ensure coordinated regulation of iron homeostasis with other cellular processes, such as ergosterol biosynthesis and adaptation to hypoxia [31].

Oxidative Stress-induced Biosynthetic Upregulation

Beyond its response to iron availability, desferri-ferricrocin biosynthesis is also upregulated in response to oxidative stress, highlighting the interconnection between iron metabolism and oxidative stress responses [9]. This upregulation serves as a protective mechanism against reactive oxygen species (ROS) that can cause cellular damage [3].

Table 5: Oxidative Stress and Ferricrocin Biosynthesis

| Condition | SidC Expression | Ferricrocin Production | Biological Function |

|---|---|---|---|

| Normal growth | Low | Low | Iron storage (5% of total iron) |

| Iron starvation | Upregulated | Increased (desferri-ferricrocin) | Proactive strategy to prevent iron toxicity |

| Oxidative stress (H2O2) | Upregulated | Increased | Protection against oxidative damage |

| Oxidative stress (paraquat) | Upregulated | Increased | Protection against oxidative damage |

Exposure to oxidative stressors such as hydrogen peroxide (H2O2) and paraquat significantly increases the expression of sidC and the production of desferri-ferricrocin, even under iron-replete conditions [9]. This response indicates that oxidative stress can override the iron-dependent repression of siderophore biosynthesis, prioritizing protection against oxidative damage [3].

The mechanism by which oxidative stress induces desferri-ferricrocin biosynthesis involves transcriptional upregulation of sidC [9]. Studies have shown that oxidative stress increases sidC expression without affecting the expression of iron uptake genes like mirB, suggesting a specific regulatory pathway for siderophore-mediated iron storage in response to oxidative stress [3].

The protective role of desferri-ferricrocin against oxidative stress extends beyond its iron-chelating function [9]. The hydroxamate groups in desferri-ferricrocin can directly scavenge reactive oxygen species, providing an additional layer of protection against oxidative damage [9]. This dual functionality makes desferri-ferricrocin an important component of the fungal oxidative stress response [3].

The upregulation of desferri-ferricrocin biosynthesis in response to both iron starvation and oxidative stress demonstrates the sophisticated regulatory mechanisms that coordinate these two stress responses [1]. This coordination ensures that fungi can effectively manage iron homeostasis while protecting against oxidative damage under various environmental conditions [3].

Evolutionary Origins of NRPS Gene Clusters

The NRPS gene clusters responsible for desferri-ferricrocin biosynthesis have evolved through complex evolutionary processes, resulting in diverse domain architectures across fungal species [16]. Understanding these evolutionary origins provides insights into the functional diversity and adaptation of siderophore biosynthesis systems [16].

Table 4: Evolution of NRPS Gene Clusters for Ferricrocin Biosynthesis

| Type | Representative NRPS | Product | Domain Architecture | Evolutionary Features |

|---|---|---|---|---|

| Type I | Sid2 (Ustilago maydis) | Ferrichrome | A1-T1-C2-A2-T2-C3-A3-T3-C4-T4-C5-T5-CT | Derived from ancestral hexamodular NRPS |

| Type II | SidC (Aspergillus nidulans) | Ferricrocin | A1-T1-C2-A2-T2-C3-A3-T3-C4-T4-C5-T5-CT | Loss of A domains in modules 4 and 5 |

| Type III | Sib1 (Schizosaccharomyces pombe) | Ferrichrome | A1-T1-C2-A2-T2-C3-A3-T3-C4-T4-C5-T5-CT | Inter-modular loading by A3 domain |

| Type IV | NPS2 (Fusarium graminearum) | Ferricrocin | A1-T1-C2-A2-T2-C3-A3-T3-C4-T4-C5-T5-CT | Non-canonical amide bond formation by A2 |

| Type V | CsNPS2 (Coprinopsis cinerea) | Basidioferrin | A1-T1-C2-A2-T2-C3-A3-T3-C4-T4-C5-T5-CT | Highly conserved domain organization across fungi |

Phylogenetic analyses suggest that ferrichrome-type NRPS gene clusters, including those for desferri-ferricrocin biosynthesis, originated from an ancestral hexamodular NRPS that contained six complete modules, each with adenylation, thiolation, and condensation domains [16]. This ancestral NRPS likely evolved through gene duplication events, followed by functional diversification of the duplicated modules [16].

The evolution of the SidC-type NRPS involved the loss of adenylation domains in modules 4 and 5, leading to the nonlinear domain architecture observed in modern ferricrocin synthetases [23]. This loss was compensated by the development of inter-modular loading capabilities in the remaining adenylation domains, particularly the A3 domain, which can load substrates onto multiple thiolation domains [23].

Another key evolutionary innovation in ferricrocin synthetases is the development of non-canonical catalytic activities, such as the poly-amide bond formation capability of the A2 domain [23]. This functional adaptation allowed for the efficient assembly of the tripeptide backbone of desferri-ferricrocin without requiring additional adenylation domains [23].

The conservation of domain organization across diverse fungal species suggests that the nonlinear architecture of ferricrocin synthetases provides significant selective advantages [16]. These advantages may include increased efficiency in siderophore production, reduced genetic load, and enhanced regulatory control [16].

Interestingly, the evolution of NRPS gene clusters for desferri-ferricrocin biosynthesis has occurred in parallel with the evolution of regulatory mechanisms [32]. The SreA-dependent regulation of siderophore biosynthesis is conserved across many fungal species, indicating its importance for adaptive iron homeostasis [32].

Desferri-ferricrocin plays a crucial role in mitigating oxidative stress by sequestering iron that would otherwise participate in the generation of reactive oxygen species. The accumulation of the intracellular siderophore is up-regulated by oxidative stress conditions, including exposure to hydrogen peroxide and the redox cycler paraquat [1] [2]. This up-regulation occurs independently of the iron regulator SreA, indicating a direct response to oxidative stress rather than indirect effects through iron homeostasis.

The mechanism of oxidative stress mitigation involves the prevention of iron-catalyzed oxidative damage. Free iron can catalyze the formation of hydroxyl radicals through the Fenton reaction, leading to cellular damage including lipid peroxidation, protein oxidation, and DNA damage [1] [2]. By sequestering iron in a stable complex, desferri-ferricrocin prevents these deleterious reactions and maintains cellular integrity.

Studies have demonstrated that deficiency in the intracellular siderophore results in increased sensitivity to oxidative stress, particularly in conidia [1] [2]. SidC-deficient conidia show significantly increased sensitivity to hydrogen peroxide, while hyphal cells do not exhibit the same level of sensitivity. This differential sensitivity suggests that ferricrocin may be particularly important for protecting dormant or metabolically less active cell types from oxidative damage.

The oxidative stress response involving desferri-ferricrocin demonstrates the intertwining of iron metabolism and oxidative stress management [1] [2]. Under iron-replete conditions, oxidative stress increases the ferricrocin pool, which appears to represent a redistribution of intracellular iron rather than increased iron uptake. This redistribution ensures that iron is stored in a safe form that cannot participate in oxidative reactions.

Coordination with Reductive Iron Assimilation Systems

Desferri-ferricrocin coordinates with reductive iron assimilation systems to maintain iron homeostasis. The biosynthesis and accumulation of desferri-ferricrocin is coordinated with other iron acquisition mechanisms through complex regulatory networks [1] [2]. Under iron-depleted conditions, both siderophore-mediated iron uptake and siderophore-mediated iron storage are simultaneously up-regulated, representing a coordinated response to iron limitation.

The coordination involves inverse regulation during iron excess conditions. While desferri-ferricrocin synthesis is up-regulated during iron excess, the expression of iron uptake systems such as the MirB transporter is down-regulated [1] [2]. This inverse regulation prevents excessive iron accumulation while ensuring adequate iron storage capacity.

Reductive iron assimilation systems work in conjunction with siderophore-mediated iron storage to maintain optimal iron levels. Ferric reductases are essential components of iron assimilation pathways that generate soluble ferrous iron for cellular incorporation [3] [4]. The coordination between these systems ensures that iron is efficiently acquired when needed and safely stored when in excess.

The integration of desferri-ferricrocin with reductive iron assimilation systems involves multiple levels of regulation. Transcriptional control mechanisms ensure that iron storage capacity is available when needed, while post-transcriptional mechanisms fine-tune the response to changing iron conditions. This multilayered approach provides robust protection against both iron deficiency and iron toxicity.

Impact on Conidial Germination and Hyphal Development

Desferri-ferricrocin has significant impacts on conidial germination and hyphal development, with deficiency in the intracellular siderophore causing multiple developmental defects [1] [2]. SidC deficiency results in less efficient utilization of iron, as indicated by reduced growth under iron-depleted conditions and higher iron demand under iron-replete conditions.

The impact on conidial germination is particularly pronounced under iron-limiting conditions. SidC-deficient organisms show delayed germination under iron-depleted conditions, suggesting that the intracellular siderophore is essential for providing iron to support the metabolic processes required for germination [1] [2]. This delay in germination could have significant ecological implications, as it may affect the organism's ability to colonize new environments or respond to favorable growth conditions.

Hyphal development is also affected by desferri-ferricrocin deficiency, with SidC-deficient strains showing reduced growth rates under both iron-depleted and iron-replete conditions [1] [2]. This suggests that the intracellular siderophore plays a role in maintaining iron homeostasis during active growth phases, ensuring that adequate iron is available for metabolic processes while preventing iron toxicity.

The most dramatic impact of SidC deficiency is the complete elimination of cleistothecia formation under homothallic conditions [1] [2]. Cleistothecia are the sexual reproductive structures of Aspergillus species, and their formation requires significant metabolic resources and precise regulation of cellular processes. The elimination of cleistothecia formation in SidC-deficient strains indicates that desferri-ferricrocin is essential for sexual reproduction, possibly due to its role in providing iron for the biosynthesis of enzymes and cofactors required for sexual development.

| Parameter | Wild-type Response | SidC-deficient Response | Effect Magnitude |

|---|---|---|---|

| Growth under iron-depleted conditions | Normal | Reduced | Significant |

| Growth under iron-replete conditions | Normal | Reduced | Significant |

| Germination under iron-depleted conditions | Normal | Delayed | Significant |

| Sensitivity to oxidative stress (conidia) | Normal | Increased | Significant |

| Sensitivity to oxidative stress (hyphae) | Normal | No change | None |

| Cleistothecia formation | Normal | Eliminated | Complete |

| Iron demand under iron-replete conditions | Normal | Higher | Significant |

The differential effects on different cell types and developmental stages highlight the complexity of iron homeostasis in fungal organisms. The fact that conidia show increased sensitivity to oxidative stress while hyphae do not suggests that different cell types have different requirements for iron storage and management [1] [2]. This may reflect differences in metabolic activity, cellular architecture, or the presence of alternative protective mechanisms.

| Condition | Ferricrocin (% of total iron) | Desferri-ferricrocin Accumulation | Iron Content (fold increase) |

|---|---|---|---|

| Iron-replete conditions | 5% | Low | 1.0 |

| Iron-depleted conditions | 0% | High | 0.25 |

| Iron-excess conditions (wild-type) | 64% | Low | 80.0 |

| Iron-excess conditions (ΔsreA mutant) | 64% | Low | 80.0 |

| High-iron conditions (wild-type) | 5% | Low | 6.8 |

| High-iron conditions (ΔsreA mutant) | 31% | Low | 79.0 |

XLogP3

Wikipedia

Dates

Explore Compound Types

CH5AsO3

CH5AsO3